molecular formula C30H33ClN6O3S2 B2645584 N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 688791-08-4

N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No. B2645584
CAS RN: 688791-08-4
M. Wt: 625.2
InChI Key:
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Description

N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a useful research compound. Its molecular formula is C30H33ClN6O3S2 and its molecular weight is 625.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Research has been conducted on the synthesis and chemical transformations of compounds related to the quinazoline scaffold, demonstrating the versatility of these compounds in generating a wide range of derivatives with potential for various applications. For instance, the study by Markosyan et al. (2018) explored transformations of benzo[h]quinazolin-4(3H)-one, leading to the creation of compounds with different nucleophiles, showcasing the chemical diversity and potential for generating novel molecules with unique properties (Markosyan et al., 2018).

Antimicrobial Applications

Patel et al. (2012) synthesized a series of quinazoline derivatives incorporating piperazine and piperidine moieties and evaluated them for antimicrobial activity. This work highlights the potential of quinazoline-based compounds in developing new antimicrobial agents, showcasing the relevance of these compounds in addressing antibiotic resistance and infectious diseases (Patel et al., 2012).

Antitumor Activity

Li et al. (2020) synthesized novel quinazoline derivatives containing piperazine analogs and assessed their antiproliferative activities against various cancer cell lines. This study underlines the potential therapeutic applications of quinazoline compounds in cancer treatment, demonstrating their efficacy in inhibiting cell proliferation and inducing apoptosis in tumor cells (Li et al., 2020).

Alzheimer’s Disease Treatment

Rehman et al. (2018) synthesized new N-substituted derivatives of quinazoline with a focus on evaluating drug candidates for Alzheimer’s disease. This research underscores the potential of quinazoline derivatives in the development of treatments for neurodegenerative diseases, highlighting their role in enzyme inhibition activity relevant to Alzheimer’s pathology (Rehman et al., 2018).

properties

IUPAC Name

8-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-N-cyclopentyl-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39ClN6O3S2/c31-20-5-3-8-22(18-20)36-15-13-35(14-16-36)12-4-11-32-27(38)19-9-10-23-24(17-19)37-26(34-28(23)39)25(42-30(37)41)29(40)33-21-6-1-2-7-21/h3,5,8,18-19,21,23-24H,1-2,4,6-7,9-17H2,(H,32,38)(H,33,40)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPXQEIIYKGDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C3NC(=O)C4CCC(CC4N3C(=S)S2)C(=O)NCCCN5CCN(CC5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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